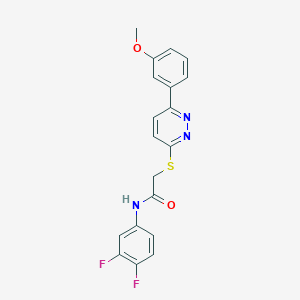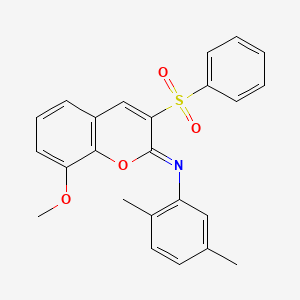
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine.
Aplicaciones Científicas De Investigación
Catalytic Applications
Martins et al. (2016) detailed the synthesis and application of a dimethyltin(IV) compound derived from a Schiff base for Baeyer–Villiger oxidation, highlighting its effectiveness as a catalyst under solvent-free conditions with ultrasound or microwave irradiation (Martins, Hazra, Silva, & Pombeiro, 2016). Similarly, Hazra et al. (2015) reported on sulfonated Schiff base copper(II) complexes showing efficient and selective catalysis in alcohol oxidation, illustrating the potential of sulfonamide and imine groups in catalytic processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc phthalocyanine derivative with high singlet oxygen quantum yield for potential use in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis
Reeves et al. (2015) introduced a general method for imine formation using tris(2,2,2-trifluoroethyl)borate, demonstrating a mild and operationally simple procedure for synthesizing various imines, highlighting the versatility of these compounds in organic synthesis (Reeves et al., 2015).
Luminescence Sensing
Shi et al. (2015) developed lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing of benzaldehyde derivatives, showcasing the application of such compounds in chemical sensing (Shi, Zhong, Guo, & Li, 2015).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-12-13-17(2)20(14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFMHJBSIRRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

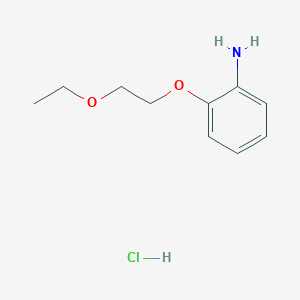
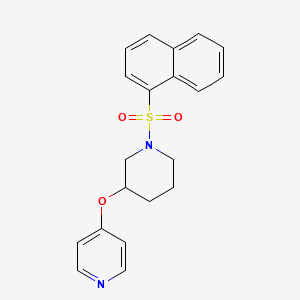


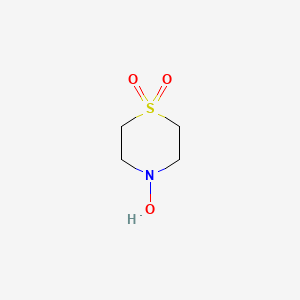
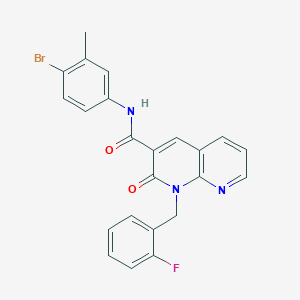
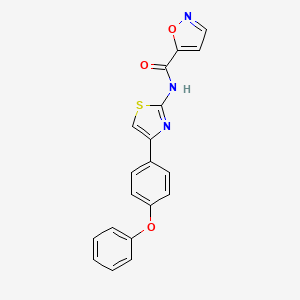


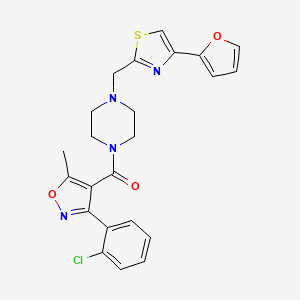
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)
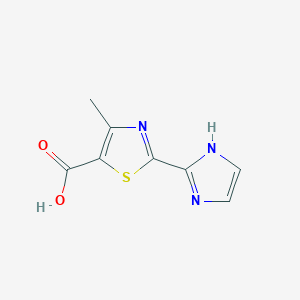
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2746621.png)
